molecular formula C8H16NO9P B051464 N-acetyl-alpha-D-glucosamine 1-phosphate CAS No. 119185-04-5

N-acetyl-alpha-D-glucosamine 1-phosphate

Cat. No.: B051464
CAS No.: 119185-04-5
M. Wt: 301.19 g/mol
InChI Key: FZLJPEPAYPUMMR-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-alpha-D-glucosamine 1-phosphate is a 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate having alpha-configuration at the anomeric centre. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from an alpha-D-glucosamine 1-phosphate. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Biochemical and Metabolic Applications

N-Acetyl-alpha-D-glucosamine 1-phosphate serves as a substrate for several enzymatic reactions in metabolic pathways. It plays a crucial role in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is essential for glycosylation processes in eukaryotic cells. The conversion of GlcNAc-1P to UDP-GlcNAc is catalyzed by UDP-N-acetylhexosamine pyrophosphorylase, highlighting its importance in carbohydrate metabolism and cell signaling pathways .

Table 1: Key Enzymatic Reactions Involving GlcNAc-1P

Reaction Enzyme Product
GlcNAc-1P + UTP → UDP-GlcNAc + PPiUDP-N-acetylhexosamine pyrophosphorylaseUDP-GlcNAc
GlcNAc-6P ↔ GlcNAc-1PPhosphoacetylglucosamine mutaseGlcNAc-1P

Cancer Research

Recent studies have indicated that GlcNAc-1P may have therapeutic potential in cancer treatment. Its ability to modulate glycosylation patterns on cell surfaces can influence cancer cell behavior, including proliferation and metastasis. Inhibition of glycosylation pathways has been shown to reduce tumor growth in various cancer models .

Inflammation and Immune Response

GlcNAc-1P is involved in the regulation of inflammatory responses. It acts as a signaling molecule that can modulate immune cell functions, potentially leading to novel anti-inflammatory therapies. Research has demonstrated that manipulating GlcNAc levels can influence cytokine production and immune cell activation .

Neurological Disorders

The compound has been implicated in neuroprotective mechanisms, particularly in conditions like Alzheimer's disease. Studies suggest that GlcNAc-1P may help stabilize neuronal membranes and protect against neurodegeneration by influencing glycosylation processes critical for synaptic function .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Case Study 1: Cancer Metastasis
    A study published in Cancer Research demonstrated that altering GlcNAc levels in metastatic breast cancer cells significantly reduced their ability to invade surrounding tissues. This suggests a potential therapeutic strategy targeting glycosylation pathways to inhibit metastasis .
  • Case Study 2: Inflammatory Bowel Disease (IBD)
    Research conducted on animal models of IBD found that administration of GlcNAc derivatives reduced inflammation markers and improved gut barrier function, indicating its potential as a treatment for chronic inflammatory conditions .

Properties

CAS No.

119185-04-5

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

FZLJPEPAYPUMMR-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Synonyms

Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-acetyl-alpha-D-glucosamine 1-phosphate
N-acetyl-alpha-D-glucosamine 1-phosphate
N-acetyl-alpha-D-glucosamine 1-phosphate
N-acetyl-alpha-D-glucosamine 1-phosphate
N-acetyl-alpha-D-glucosamine 1-phosphate
N-acetyl-alpha-D-glucosamine 1-phosphate

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